molecular formula C14H19N3O B7806776 4-Amino-N-{1-azabicyclo[2.2.2]octan-3-YL}benzamide

4-Amino-N-{1-azabicyclo[2.2.2]octan-3-YL}benzamide

Cat. No.: B7806776
M. Wt: 245.32 g/mol
InChI Key: IGIGYPNZDJXGOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-{1-azabicyclo[222]octan-3-YL}benzamide is a compound with significant interest in the field of medicinal chemistry It is characterized by its unique structure, which includes a benzamide group attached to a 1-azabicyclo[222]octane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-{1-azabicyclo[2.2.2]octan-3-YL}benzamide typically involves multiple steps. One common method starts with the preparation of the 1-azabicyclo[2.2.2]octane core, which can be synthesized through a series of cyclization reactions. The benzamide group is then introduced through an amide coupling reaction, often using reagents such as carbodiimides or acyl chlorides .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-{1-azabicyclo[2.2.2]octan-3-YL}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium catalyst

    Nucleophiles: Halides, amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

4-Amino-N-{1-azabicyclo[22

    Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex nitrogen-containing heterocycles.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the development of new materials and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-N-{1-azabicyclo[2.2.2]octan-3-YL}benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-N-{1-azabicyclo[2.2.2]octan-3-YL}benzamide is unique due to its specific combination of the benzamide group with the 1-azabicyclo[2.2.2]octane ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-amino-N-(1-azabicyclo[2.2.2]octan-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c15-12-3-1-11(2-4-12)14(18)16-13-9-17-7-5-10(13)6-8-17/h1-4,10,13H,5-9,15H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIGYPNZDJXGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.